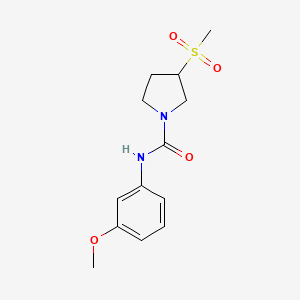

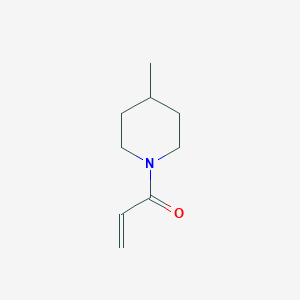

![molecular formula C14H10ClF3N2O B2575296 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide CAS No. 338406-87-4](/img/structure/B2575296.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

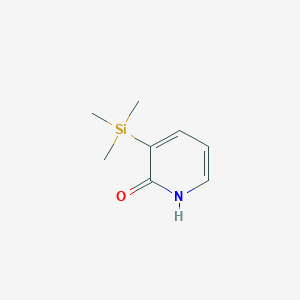

“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide” is a chemical compound that contains a fluorine atom and a carbon-containing pyridine . It is a halogenated pyridine derivative and is considered a fluorinated building block . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not found in the search results.科学的研究の応用

1. Application in Antiasthma Agents

The compound has shown promise in the development of antiasthma agents. In research conducted by Medwid et al. (1990), 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which can be synthesized from similar compounds, demonstrated activity as mediator release inhibitors, making them potential candidates for antiasthma medication (Medwid et al., 1990).

2. Role in Muscarinic M(3) Receptor Antagonism

In 2000, Mitsuya et al. explored compounds like 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide as muscarinic M(3) receptor antagonists. These compounds were investigated for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They showed potential due to their selectivity for M(3) over M(2) receptors (Mitsuya et al., 2000).

3. In Synthesis of Pyridinones

Goncharov et al. (2015) studied the base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides, leading to the synthesis of phenyl-2(1Н)-pyridinones. This research indicates the role of similar compounds in facilitating the formation of pyridinones, which are important in various chemical processes (Goncharov et al., 2015).

4. Application in Pharmaceutical and Agrochemical Intermediates

According to a study by Li Zheng-xiong (2004), compounds like 2-chloro-5-trifluoromethyl pyridine, closely related to the chemical , are used as intermediates in pharmaceuticals, agrochemicals, and biochemistry, particularly in herbicides (Li Zheng-xiong, 2004).

5. Role in Thrombin Inhibition

Research by Lee et al. (2007) demonstrated that compounds structurally similar to this compound can act as potent thrombin inhibitors. These findings are significant for developing new treatments for conditions involving thrombin, such as blood clotting disorders (Lee et al., 2007).

Safety and Hazards

特性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O/c15-10-6-9(14(16,17)18)7-20-12(10)11(13(19)21)8-4-2-1-3-5-8/h1-7,11H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFWLCIVAGKGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

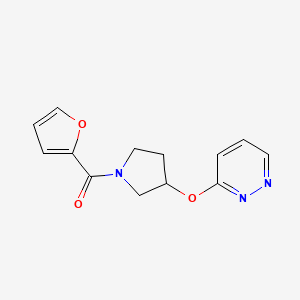

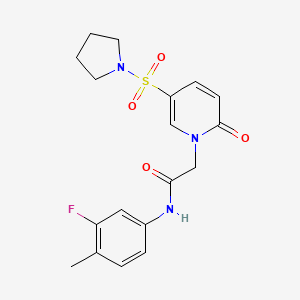

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)

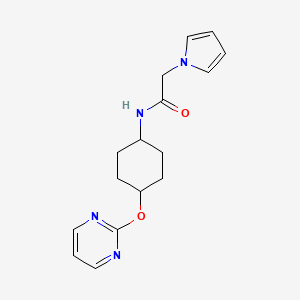

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)

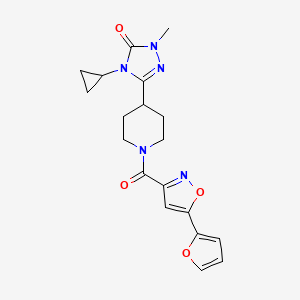

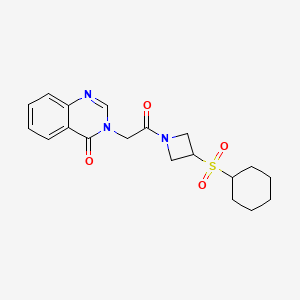

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)

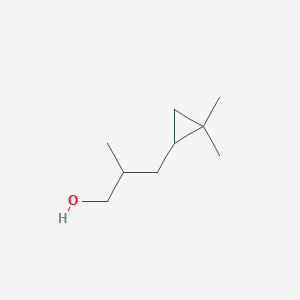

![6-(Cyclopropylmethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2575228.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)